4,4-Dimethylhexanal

Description

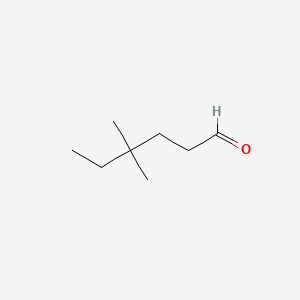

4,4-Dimethylhexanal (CAS 5932-91-2) is a branched aliphatic aldehyde with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a hexanal backbone substituted with two methyl groups at the fourth carbon position, resulting in significant steric effects that influence its physical properties and reactivity.

Properties

CAS No. |

5932-91-2 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

4,4-dimethylhexanal |

InChI |

InChI=1S/C8H16O/c1-4-8(2,3)6-5-7-9/h7H,4-6H2,1-3H3 |

InChI Key |

LIARQDWTSIPOCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Hexanal Derivatives

The following table summarizes key structural and physicochemical properties of 4,4-dimethylhexanal and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Key Structural Features | Reactivity Notes |

|---|---|---|---|---|---|---|

| This compound | 5932-91-2 | C₈H₁₆O | 128.21 | ~150 (estimated) | Two methyl groups at C4 | High steric hindrance at aldehyde site |

| 4-Methylhexanal | 41065-97-8 | C₇H₁₄O | 114.19 | ~140 (estimated) | Single methyl group at C4 | Moderate steric hindrance |

| 3,3-Dimethylhexanal | N/A | C₈H₁₆O | 128.21 | ~145 (estimated) | Methyl groups at C3 (closer to aldehyde) | Increased hindrance near aldehyde group |

*Boiling points are estimated based on molecular weight and branching trends.

Structural and Functional Differences

4-Methylhexanal (C₇H₁₄O) :

- Features a single methyl group at the fourth carbon, reducing steric hindrance compared to this compound.

- Lower molecular weight (114.19 g/mol) likely results in a lower boiling point (~140°C) .

- Reactivity in nucleophilic addition reactions (e.g., Grignard reactions) is expected to be higher due to reduced steric effects.

3,3-Dimethylhexanal (C₈H₁₆O): Methyl groups at the third carbon position bring substituents closer to the aldehyde functional group.

Physicochemical and Reactivity Trends

- Boiling Points : Branching generally lowers boiling points due to decreased surface area and van der Waals interactions. This compound’s higher molecular weight (128.21 g/mol) may offset this trend, resulting in a slightly higher boiling point (~150°C) compared to 4-methylhexanal .

- In contrast, 3,3-dimethylhexanal’s substituents closer to the aldehyde group may further impede nucleophilic attack .

- Synthetic Applications :

Research Implications and Gaps

While the provided evidence lacks direct experimental comparisons, structural analysis reveals critical trends:

Positional Isomerism : The placement of methyl groups significantly impacts steric and electronic effects, influencing reactivity and physical properties.

Reactivity Trade-offs : Branched derivatives like this compound may trade reduced reactivity for selectivity in certain synthetic pathways.

Key Research Needs :

- Experimental determination of boiling points, vapor pressures, and reaction kinetics.

- Comparative studies on oxidation stability and catalytic hydrogenation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.